An In-Depth Technical Guide to (4,5-Difluoro-2-methylphenyl)boronic acid (CAS 1416244-48-8)
An In-Depth Technical Guide to (4,5-Difluoro-2-methylphenyl)boronic acid (CAS 1416244-48-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
(4,5-Difluoro-2-methylphenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly within the realm of drug discovery and materials science. Its strategic substitution pattern—featuring two fluorine atoms and a methyl group on the phenyl ring—imparts unique electronic and conformational properties to the molecule. These characteristics are highly sought after by medicinal chemists to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.
This guide provides a comprehensive technical overview of (4,5-Difluoro-2-methylphenyl)boronic acid, including its physicochemical properties, a validated synthesis protocol, detailed characterization data, and its primary application in Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Properties Summary
| Property | Value | Source(s) |
| CAS Number | 1416244-48-8 | [1] |
| Molecular Formula | C₇H₇BF₂O₂ | [1] |
| Molecular Weight | 171.94 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Safety and Handling
(4,5-Difluoro-2-methylphenyl)boronic acid is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Hazard Statements: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501
Synthesis and Characterization
The reliable synthesis and thorough characterization of (4,5-Difluoro-2-methylphenyl)boronic acid are crucial for ensuring its quality and reactivity in subsequent applications.
Synthesis Protocol: A Validated Approach
The synthesis of (4,5-Difluoro-2-methylphenyl)boronic acid is typically achieved through a lithium-halogen exchange reaction with a suitable brominated precursor, followed by quenching with a borate ester and subsequent hydrolysis. The following protocol is adapted from established methods for the synthesis of structurally similar fluorinated phenylboronic acids.[2][3]
Step 1: Lithiation of 1-Bromo-4,5-difluoro-2-methylbenzene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4,5-difluoro-2-methylbenzene (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70°C.
-
Stir the resulting solution at -78°C for 2-3 hours.
Step 2: Borylation and Hydrolysis
-
To the cooled solution from Step 1, slowly add triisopropyl borate (1.2 equiv.) dropwise, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1N hydrochloric acid (HCl) until the pH of the aqueous layer is between 5 and 6.[2]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to afford (4,5-Difluoro-2-methylphenyl)boronic acid.
Caption: Synthetic workflow for (4,5-Difluoro-2-methylphenyl)boronic acid.
Spectroscopic Characterization
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¹H NMR: The spectrum will show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. A signal for the methyl group protons will also be present. The B(OH)₂ protons typically appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.
-
¹³C NMR: The aromatic region will display signals for the carbon atoms of the phenyl ring. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon atom attached to the boron atom may appear as a broad signal or may not be detected due to quadrupolar relaxation.[6]
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
-
¹¹B NMR: A single, broad signal is anticipated in the region typical for trigonal planar boronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4,5-Difluoro-2-methylphenyl)boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[7][8][9]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol for Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of (4,5-Difluoro-2-methylphenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
(4,5-Difluoro-2-methylphenyl)boronic acid (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.08 equiv.) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, (4,5-Difluoro-2-methylphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
The Significance of the 4,5-Difluoro-2-methylphenyl Moiety in Drug Discovery
The incorporation of the 4,5-difluoro-2-methylphenyl group into a molecule can have a profound impact on its biological properties. The fluorine atoms, being highly electronegative, can alter the electronic distribution of the molecule, influencing its pKa and ability to participate in hydrogen bonding. This can lead to enhanced binding affinity for a biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. The methyl group provides a point of steric bulk and can influence the conformation of the molecule, which can also be critical for optimal target engagement.
Conclusion
(4,5-Difluoro-2-methylphenyl)boronic acid is a highly valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern offers a strategic advantage for modulating the properties of target compounds. A thorough understanding of its synthesis, characterization, and reactivity in Suzuki-Miyaura cross-coupling reactions, as outlined in this guide, will enable researchers to effectively harness the potential of this important reagent.
References
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. (2005, April 21). PubMed. Retrieved January 4, 2026, from [Link]
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(4, 5-Difluoro-2-methylphenyl)boronic acid, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 4, 2026, from [Link]
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Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2020, December 2). MDPI. Retrieved January 4, 2026, from [Link]
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Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α 1d -Adrenergic Receptor Antagonists. (2005). ResearchGate. Retrieved January 4, 2026, from [Link]
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